
9H-Thioxanthene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthene-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClO2S It is a derivative of thioxanthene, characterized by the presence of a sulfonyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene-2-sulfonyl chloride typically involves the chlorination of 9H-thioxanthene-2-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
9H-Thioxanthene-2-sulfonic acid+SOCl2→9H-Thioxanthene-2-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and reagent concentrations, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Thioxanthene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thioxanthene moiety can be oxidized to form thioxanthone derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Thioxanthone Derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
9H-Thioxanthene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthene-2-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting sulfonylation reactions can modify the structure and function of target molecules, leading to various chemical and biological effects.
Molecular Targets and Pathways:
Proteins and Peptides: Sulfonylation of amino acid residues can alter protein function and activity.
Organic Molecules:
Comparaison Avec Des Composés Similaires
9H-Thioxanthene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzene Sulfonyl Chloride: Similar reactivity but lacks the thioxanthene moiety.
Toluene Sulfonyl Chloride: Commonly used in organic synthesis but has different steric and electronic properties.
Methanesulfonyl Chloride: Smaller and more reactive due to the presence of a methyl group instead of the thioxanthene structure.
Uniqueness: The presence of the thioxanthene moiety in this compound imparts unique photophysical properties and reactivity, making it distinct from other sulfonyl chlorides.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes.
Propriétés
Numéro CAS |
25559-86-8 |
|---|---|
Formule moléculaire |
C13H9ClO2S2 |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
9H-thioxanthene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO2S2/c14-18(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2 |
Clé InChI |
YIIYTEJIAWQLJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



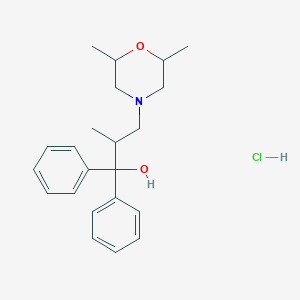
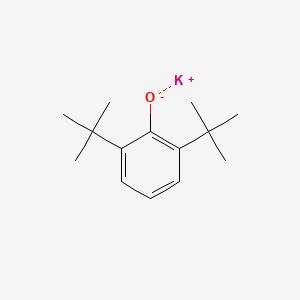
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

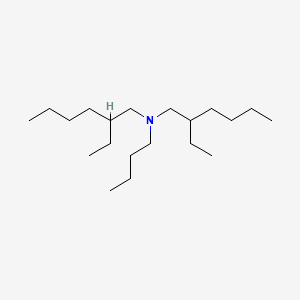

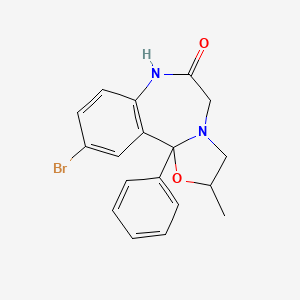


![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)

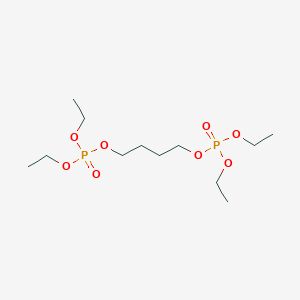
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
